molecular formula C19H20BrN3O4S2 B14813148 3-bromo-4-methoxy-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}benzamide

3-bromo-4-methoxy-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}benzamide

Cat. No.: B14813148
M. Wt: 498.4 g/mol
InChI Key: WWHCXIYJKOBMET-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxylation: Addition of the methoxy group.

    Sulfonylation: Incorporation of the pyrrolidinylsulfonyl group.

    Amidation: Formation of the benzamide structure.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
  • 3-bromo-4-methoxy-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Uniqueness

3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C19H20BrN3O4S2

Molecular Weight

498.4 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H20BrN3O4S2/c1-27-17-9-4-13(12-16(17)20)18(24)22-19(28)21-14-5-7-15(8-6-14)29(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,24,28)

InChI Key

WWHCXIYJKOBMET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br

Origin of Product

United States

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